1-(3-Fluoro-4-methoxybenzoyl)piperazine
Overview
Description
1-(3-Fluoro-4-methoxybenzoyl)piperazine is a synthetic compound belonging to the class of benzoylpiperazines. It was first synthesized in 1995 by Japanese scientists for its potential use in combination with other drugs for treating various conditions. The compound has a molecular formula of C12H15FN2O2 and a molecular weight of 238.26 g/mol.
Mechanism of Action
- Piperazine derivatives, like 1-(3-Fluoro-4-methoxybenzoyl)piperazine, are known to act on neuromuscular junctions. They may block acetylcholine at the myoneural junction, leading to paralysis of parasites and allowing the host body to expel them .
- Unfortunately, specific biochemical pathways affected by this compound remain unclear due to limited available data .
Target of Action
Biochemical Pathways
Action Environment
Biochemical Analysis
Biochemical Properties
1-(3-Fluoro-4-methoxybenzoyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or modulation of enzyme activity, affecting the metabolic pathways of other compounds.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it can induce apoptosis by activating caspase enzymes and promoting DNA fragmentation . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, it binds to the active site of cytochrome P450 enzymes, inhibiting their activity and affecting the metabolism of other compounds . Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, in rodent models, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for predicting the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects.
Preparation Methods
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)piperazine typically involves the reaction of 3-fluoro-4-methoxybenzoic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the reaction mixture .
Chemical Reactions Analysis
1-(3-Fluoro-4-methoxybenzoyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-(3-Fluoro-4-methoxybenzoyl)piperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in combination with other drugs for treating conditions like cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1-(3-Fluoro-4-methoxybenzoyl)piperazine can be compared with other similar compounds, such as:
1-(3-Fluorobenzoyl)piperazine: Similar in structure but lacks the methoxy group, which may result in different biological activities and properties.
1-(4-Methoxybenzoyl)piperazine: Similar in structure but lacks the fluorine atom, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in the presence of both the fluorine and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-11-3-2-9(8-10(11)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZIZDPXIQIKFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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